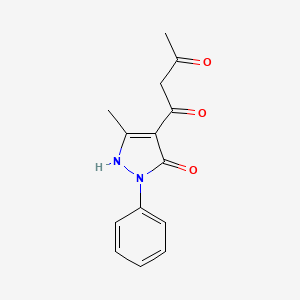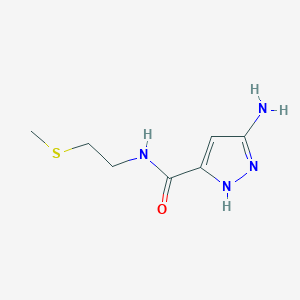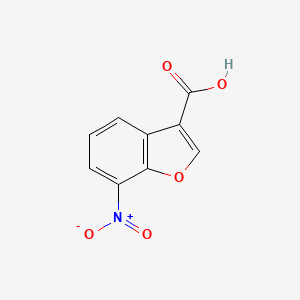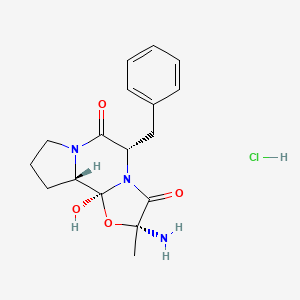
2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(5H,10bh)-dione hydrochloride, (2R,5S,10aS,10bS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S,10aS,10bS)-2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S,10aS,10bS)-2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride typically involves multiple steps, including the formation of the oxazolo and pyrazine rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl group can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
What sets (2R,5S,10aS,10bS)-2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
52706-10-2 |
|---|---|
Fórmula molecular |
C17H22ClN3O4 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
(1S,2S,4R,7S)-4-amino-7-benzyl-2-hydroxy-4-methyl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride |
InChI |
InChI=1S/C17H21N3O4.ClH/c1-16(18)15(22)20-12(10-11-6-3-2-4-7-11)14(21)19-9-5-8-13(19)17(20,23)24-16;/h2-4,6-7,12-13,23H,5,8-10,18H2,1H3;1H/t12-,13-,16+,17-;/m0./s1 |
Clave InChI |
YCJCYTVFCPBFID-RSVLPLOQSA-N |
SMILES isomérico |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)N.Cl |
SMILES canónico |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


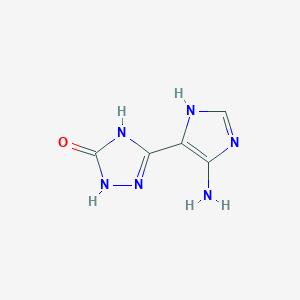
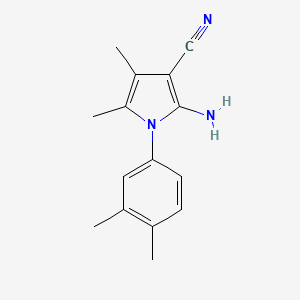
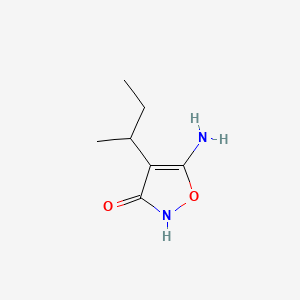
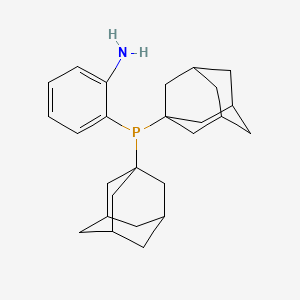
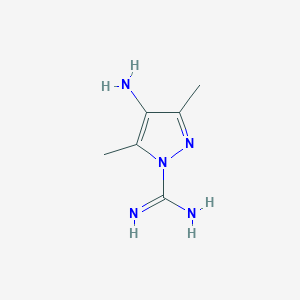

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
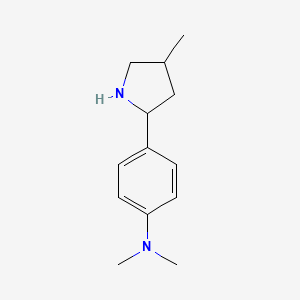
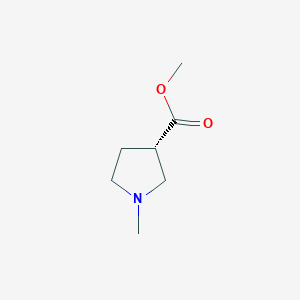

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
